5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-
CAS No.: 59303-77-4
Cat. No.: VC15910942
Molecular Formula: C18H13NO2
Molecular Weight: 275.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59303-77-4 |
|---|---|
| Molecular Formula | C18H13NO2 |
| Molecular Weight | 275.3 g/mol |
| IUPAC Name | 5-phenylchromeno[2,3-b]pyridin-5-ol |
| Standard InChI | InChI=1S/C18H13NO2/c20-18(13-7-2-1-3-8-13)14-9-4-5-11-16(14)21-17-15(18)10-6-12-19-17/h1-12,20H |
| Standard InChI Key | HLFMWHGFPSFICX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2(C3=C(N=CC=C3)OC4=CC=CC=C42)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of 5H-benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl- consists of a benzopyran scaffold fused to a pyridine ring at the [2,3-b] position. The phenyl group at the 5-position introduces steric and electronic effects that influence reactivity. X-ray crystallography of analogous compounds reveals planar configurations with dihedral angles between the pyran and pyridine rings ranging from 5° to 15°, depending on substituents . The hydroxyl group at position 5 participates in intramolecular hydrogen bonding, stabilizing the molecule in the solid state.
Spectroscopic Properties
Key spectroscopic data include:
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¹H NMR (DMSO-d₆): Signals at δ 7.42–7.79 ppm (aromatic protons), δ 9.33 ppm (hydroxyl proton), and δ 2.62–2.68 ppm (methyl groups in acetylated derivatives) .
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HRMS: A molecular ion peak at m/z 254.0820 (M⁺+H) for the parent structure and m/z 294.1130 for acetylated variants .
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IR: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) .
Synthesis Methodologies
Vilsmeier-Heck Reaction
A common route involves the Vilsmeier-Heck reaction of 4-hydroxycoumarin to yield 4-chloro-3-formyl coumarin, which subsequently reacts with active methylene compounds (e.g., acetylacetone) in ethanol under basic conditions (Et₃N, NH₄OAc). This one-pot method achieves yields up to 90% without chromatographic purification .
Optimized Conditions for Synthesis
| Parameter | Optimal Value |
|---|---|
| Temperature | 60°C |
| Reaction Time | 2 hours |
| Solvent | Ethanol |
| Base | Triethylamine |
| Yield | 85–90% |
Cyclocondensation Strategies
Alternative approaches employ cyclocondensation of 1-aryl-3-(2-hydroxyphenyl)-2-propen-1-ones with malononitrile in alcoholic KOH, forming the pyridine ring via Michael addition and subsequent cyclization . This method is notable for producing derivatives with electron-withdrawing groups at the 3-position, which modulate electronic properties .
Reactivity and Functionalization
Acid-Base Transformations
Protonation at the pyridine nitrogen occurs in acidic media (pH < 3), leading to ring-opening reactions and formation of quinoidal structures. Deprotonation of the hydroxyl group (pKa ≈ 9.2) enhances nucleophilic reactivity at the 5-position, enabling alkylation or acylation .
Nucleophilic Substitution
The acetyloxy group in 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen-5-yl acetates undergoes substitution with alcohols, amines, or water to yield 5-alkoxy, 5-hydroxy, or 5-acylamino derivatives . For example, treatment with methanol in HCl affords 5-methoxy variants with 75% efficiency .
Industrial and Research Applications
Medicinal Chemistry
The scaffold serves as a precursor for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Derivatives with sulfonamide groups at the 4-position are under investigation as antidiabetic agents targeting α-glucosidase .
Material Science
Thin films of chromenopyridine-polyaniline composites exhibit photoluminescence at 450–470 nm, suggesting utility in organic LEDs .
Future Research Directions
Synthetic Challenges
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Regioselectivity: Controlling the position of ring fusion during cyclization remains problematic, with byproduct formation exceeding 20% in some cases .
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Green Chemistry: Replacing Et₃N with biodegradable bases (e.g., choline chloride) could improve sustainability .
Pharmacological Exploration
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